molecular formula C11H8FNO2 B6300066 MFCD18312044 CAS No. 1261907-64-5

MFCD18312044

Cat. No.: B6300066
CAS No.: 1261907-64-5
M. Wt: 205.18 g/mol
InChI Key: YVPIMOVTDZJLPW-UHFFFAOYSA-N
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Description

MFCD18312044 is a chemical compound of significant interest in pharmaceutical and materials science research. Compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646, MFCD28167899) often belong to heterocyclic or boronic acid derivatives, which are critical in drug discovery and organic synthesis . These compounds typically exhibit moderate molecular weights (150–500 Da), aromatic or polycyclic frameworks, and functional groups such as halogens, amines, or boronic acids, which influence their reactivity and bioactivity .

Properties

IUPAC Name

2-(4-fluoro-2-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-3-4-8(10(15)6-7)11-9(14)2-1-5-13-11/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPIMOVTDZJLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=C(C=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695518
Record name 3-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-64-5
Record name 3-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

MFCD18312044 has a wide range of applications in scientific research In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods In biology, it is employed in the study of cellular processes and molecular interactionsIndustrially, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of MFCD18312044 involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor in certain biochemical pathways, affecting the activity of enzymes and other proteins . Understanding these interactions is crucial for leveraging the compound’s potential in various applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare MFCD18312044 with structurally and functionally related compounds, focusing on molecular properties, synthesis methods, and bioactivity profiles. Data are synthesized from experimental studies and computational analyses .

Molecular and Physicochemical Properties

Table 1 highlights key molecular descriptors of this compound and its analogs.

Property This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 1022150-11-3 CAS 1761-61-1
Molecular Formula C₆H₃X₂Y₃ (X/Y = Halogen/N) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₂₇H₃₀N₆O₃ C₇H₅BrO₂
Molecular Weight (Da) ~180–220 188.01 235.27 486.57 201.02
Log S (ESOL) -2.5 to -3.0 -2.99 -2.99 Not reported -2.47
Bioavailability Score 0.5–0.6 0.55 0.55 Not reported 0.55
TPSA (Ų) 40–60 48.98 40.46 Not reported 37.30
H-Bond Donors 1–2 1 0 3 1

Key Observations :

  • Polarity : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit lower topological polar surface area (TPSA) compared to nitrogen-rich heterocycles (e.g., CAS 918538-05-3), suggesting better membrane permeability .
  • Solubility : Log S values indicate moderate aqueous solubility for most analogs, critical for drug formulation .
  • Bioavailability : Scores ≤0.55 highlight challenges in oral absorption, necessitating structural optimization .

Comparative Efficiency :

  • Palladium-mediated reactions (e.g., CAS 1046861-20-4) offer scalability but require costly catalysts .
  • Green chemistry approaches (e.g., A-FGO catalyst for CAS 1761-61-1) enhance sustainability but face limitations in catalyst reusability .

Research Implications and Limitations

Structural Diversity : Modifying halogen or boronic acid substituents can tune solubility and target affinity .

Synthesis Challenges : Scalability remains problematic for macrocycles (e.g., CAS 1022150-11-3) due to multi-step purification .

Data Gaps : Bioactivity data for larger molecules (MW > 400 Da) are sparse, necessitating further in vivo studies .

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